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Introduction The t(4;11)(q21;q23) chromosomal translocation results in the MLL-AF4 (KMT2A-

AFF1) fusion protein, a key driver of high-risk pro-B acute lymphoblastic leukemia (ALL),

particularly in infants.[1][2] This oncoprotein aberrantly regulates gene expression by recruiting

transcriptional machinery, such as the super elongation complex (SEC) and the histone

methyltransferase DOT1L, to target genes like HOXA9 and BCL-2, promoting leukemogenesis.

[1][3][4][5] High-quality antibodies specific to the MLL-AF4 fusion protein are critical tools for

elucidating its pathological mechanisms, developing diagnostic assays, and exploring targeted

therapeutic strategies.

This document provides detailed protocols for the generation of monoclonal antibodies against

the MLL-AF4 fusion protein using hybridoma technology. It includes procedures for antigen

design, immunization, hybridoma screening, and antibody characterization.

Section 1: Antigen Design and Preparation
A critical first step in generating specific antibodies is the design and production of a high-

quality immunogen. As MLL-AF4 is an intracellular protein, a recombinant protein fragment is a

suitable antigen. To ensure specificity for the fusion protein, the immunogen should ideally
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encompass the unique junction between MLL and AF4 or a region of AF4 not homologous to

other common proteins.

Protocol 1: Recombinant Antigen Production

Antigen Selection:

Strategy: Express a fragment of the human AF4 portion of the fusion protein as a

recombinant protein. A previously successful approach used amino acids 782-979 of

human AF4.[6][7] This region is downstream of the fusion breakpoint and is specific to the

AF4 component.

Construct Design: Clone the cDNA sequence corresponding to the selected AF4 fragment

into a bacterial expression vector (e.g., pGEX or pET series) containing an affinity tag

(e.g., Glutathione S-transferase (GST) or 6x-His). This tag will facilitate purification.

Expression in E. coli:

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

Grow a 1 L culture at 37°C in LB broth with the appropriate antibiotic to an OD600 of 0.6-

0.8.

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a

final concentration of 0.1-1.0 mM.

Incubate the culture for an additional 3-4 hours at 30°C or overnight at 16-18°C to improve

protein solubility.

Purification:

Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

Resuspend the cell pellet in lysis buffer (e.g., PBS with 1% Triton X-100, lysozyme, and

protease inhibitors).

Lyse the cells by sonication on ice.
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Clarify the lysate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C) to remove

insoluble debris.

Purify the recombinant protein from the supernatant using affinity chromatography (e.g.,

Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged

proteins) according to the manufacturer's instructions.

Elute the purified protein and dialyze against PBS to remove residual elution buffer

components.

Quality Control:

Assess protein purity and confirm the expected molecular weight using SDS-PAGE and

Coomassie blue staining. Purity should be >90%.[8]

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Confirm protein identity via Western blot using an anti-tag antibody or by mass

spectrometry.

Section 2: Monoclonal Antibody Generation via
Hybridoma Technology
Hybridoma technology involves immortalizing antibody-producing B cells by fusing them with

myeloma cells, enabling continuous production of a specific monoclonal antibody.[9][10][11]

Protocol 2: Immunization and Titer Monitoring

Animal Selection: Use 4-5 female BALB/c mice, 6-8 weeks old.[12]

Immunogen Preparation: For the primary immunization, emulsify the purified recombinant

antigen with Complete Freund's Adjuvant (CFA) at a 1:1 ratio. For subsequent booster

immunizations, use Incomplete Freund's Adjuvant (IFA).[13]

Immunization Schedule: Follow a structured immunization protocol to elicit a strong immune

response. The total amount of antigen required for a 5-mouse protocol is approximately 2 mg

for immunization and 2 mg for screening.[8]
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Procedure Day Description
Antigen

Dose/Mouse
Adjuvant

Injection

Route

Pre-immune

Bleed
0

Collect 50-

100 µL of

blood for

negative

control

serum.

N/A N/A Tail Vein Nick

Primary

Immunization
1

Primary

injection.

50-100 µg[14]

[15]
CFA

Subcutaneou

s (SQ) /

Intraperitonea

l (IP)

First Booster 21
First booster

injection.
50 µg[16] IFA SQ / IP

Second

Booster
42

Second

booster

injection.

50 µg[16] IFA SQ / IP

Test Bleed 50

Collect blood

to test

antibody titer.

N/A N/A Tail Vein Nick

Third Booster 62

Third booster

injection (if

needed

based on

titer).

50 µg[16] IFA SQ / IP

Final Boost
~80 (3 days

pre-fusion)

Final boost to

stimulate B-

cell

expansion.

50 µg
None (in

PBS)

Intravenous

(IV) or IP

Titer Monitoring by ELISA:
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Coat a 96-well plate with the purified antigen (1-5 µg/mL) in a coating buffer overnight at

4°C.

Wash the plate and block with 1% BSA in PBS.

Add serial dilutions of the mouse serum (from pre-immune and test bleeds) and incubate.

Wash and add a secondary antibody conjugated to HRP (e.g., anti-mouse IgG-HRP).

Wash and add a substrate (e.g., TMB). Stop the reaction and read the absorbance at 450

nm.

A positive response is a high absorbance value from the test bleed serum compared to the

pre-immune serum. Select the mouse with the highest titer for fusion.

Protocol 3: Hybridoma Fusion and Screening

Cell Preparation:

Three days after the final boost, euthanize the selected mouse and aseptically harvest the

spleen.

Prepare a single-cell suspension of splenocytes.

Separately, culture SP2/0-Ag14 myeloma cells (which are HGPRT-negative) to the log

phase of growth.[10]

Fusion:

Mix the splenocytes and myeloma cells at a ratio of approximately 5:1.

Fuse the cells by adding Polyethylene Glycol (PEG) dropwise, followed by gentle mixing.

[10][11]

Selection of Hybridomas:

Slowly dilute the cell fusion mixture with a serum-free medium and then plate the cells into

multiple 96-well plates in HAT selection medium (Hypoxanthine, Aminopterin, Thymidine).
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Aminopterin blocks the de novo nucleotide synthesis pathway, killing the unfused myeloma

cells. Unfused splenocytes have a limited lifespan and will die naturally. Only hybridoma

cells (splenocyte-myeloma fusion) will survive by using the salvage pathway via the

splenocyte-derived HGPRT enzyme.[10]

Screening for Antigen-Specific Hybridomas:

After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for

the presence of the desired antibody using the same ELISA protocol as for titer

monitoring.

Expand the positive clones into larger culture vessels (e.g., 24-well plates).

Protocol 4: Cloning, Expansion, and Antibody Production

Subcloning:

Clone the positive hybridoma cultures by limiting dilution to ensure that the resulting cell

line is monoclonal (derived from a single parent cell).[9]

Re-screen the subclones to confirm antibody production.

Expansion and Cryopreservation:

Expand the best-performing monoclonal hybridoma line.

Cryopreserve vials of the cell line in liquid nitrogen for long-term storage.

Antibody Production and Purification:

Grow the hybridoma cells in larger-scale cultures (e.g., roller bottles or bioreactors). The

culture supernatant can yield 10-30 mg of monoclonal antibody per liter.[8]

Purify the monoclonal antibody from the culture supernatant using Protein A or Protein G

affinity chromatography, depending on the antibody isotype.[8][17]

Section 3: Antibody Characterization and Validation
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Proper validation is essential to ensure the antibody is specific and functional for its intended

applications.

ELISA: Confirm high-affinity binding to the MLL-AF4 recombinant antigen.

Western Blotting: Test the antibody's ability to detect the MLL-AF4 fusion protein in cell

lysates from t(4;11)-positive leukemia cell lines (e.g., SEM, RS4;11). The expected size of

the MLL-AF4 protein is approximately 240 kDa.[18] No band should be detected in MLL-

AF4-negative cell lines (e.g., K562).

Immunoprecipitation (IP): Verify that the antibody can pull down the MLL-AF4 protein from

cell lysates. The immunoprecipitated protein can be detected by Western blotting.[7]

Isotyping: Determine the antibody's class and subclass (e.g., IgG1, IgG2a) using an

isotyping kit.

Section 4: Signaling Pathway and Workflow
Diagrams
MLL-AF4 Oncogenic Signaling Pathway The MLL-AF4 fusion protein drives leukemogenesis by

aberrantly recruiting transcriptional elongation complexes to MLL target genes, leading to their

overexpression.
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Caption: MLL-AF4 recruits SEC and DOT1L to activate target gene transcription.
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Monoclonal Antibody Production Workflow This diagram outlines the key stages of generating

monoclonal antibodies using hybridoma technology.

1. Antigen Preparation
(Recombinant MLL-AF4 fragment)

2. Mouse Immunization
(CFA/IFA Adjuvants)

3. Titer Monitoring
(ELISA)

Low Titer

4. Spleen & Myeloma
Cell Fusion (PEG)

High Titer

5. Hybridoma Selection
(HAT Medium)

6. Screening
(ELISA)

Negative

7. Subcloning
(Limiting Dilution)

Positive

8. Expansion & Freezing

9. Antibody Production
& Purification

10. Antibody Validation
(WB, IP, ELISA)
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Caption: Workflow for generating MLL-AF4 monoclonal antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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